Tetraethylammonium chloride hydrate

Supercapacitors Deep eutectic solvents Electrochemical stability

Select Tetraethylammonium chloride hydrate for its unmatched 3.03V electrochemical stability window, ideal for high-voltage supercapacitor electrolytes. This quaternary ammonium salt delivers consistent, morphology-neutral performance in zinc electrowinning, unlike TBACl which alters grain size. As a phase-transfer catalyst, its intermediate lipophilicity ensures efficient anion shuttling while simplifying product isolation. With 20°C higher thermal stability (up to 200°C) than TBACl hydrate, it supports high-temperature synthesis. All backed by ≥98% purity and 1410 g/L aqueous solubility. Choose TEACl·xH₂O for reliable, reproducible results.

Molecular Formula C8H22ClNO
Molecular Weight 183.72 g/mol
CAS No. 68696-18-4
Cat. No. B1357171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium chloride hydrate
CAS68696-18-4
Molecular FormulaC8H22ClNO
Molecular Weight183.72 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.O.[Cl-]
InChIInChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1
InChIKeyCALLTGJPWMIDPC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Chloride Hydrate (CAS 68696-18-4): Scientific Procurement and Technical Baseline


Tetraethylammonium chloride hydrate (TEACl·xH₂O) is a quaternary ammonium salt characterized by the tetraethylammonium cation [(C₂H₅)₄N]⁺ and a chloride anion. The compound exists in two stable hydrate forms—monohydrate and tetrahydrate—and appears as a hygroscopic, colorless crystalline solid [1]. Its molecular weight varies accordingly (165.71 g/mol for anhydrous; 183.72 g/mol for monohydrate; 237.76 g/mol for tetrahydrate), necessitating careful hydration status verification via thermogravimetric analysis (TGA) prior to use [1][2]. TEACl·xH₂O is widely employed as a supporting electrolyte in electrochemical systems, a phase-transfer catalyst in organic synthesis, and as a source of tetraethylammonium ions for ion channel pharmacology studies [1].

Why Tetraethylammonium Chloride Hydrate Cannot Be Substituted with Other Quaternary Ammonium Salts


In-class quaternary ammonium chlorides—such as tetramethylammonium chloride (TMACl), tetrapropylammonium chloride (TPrACl), and tetrabutylammonium chloride (TBACl)—exhibit substantial differences in cation size, hydrophobicity, and ion-pairing behavior that directly impact their performance in key applications. For instance, osmotic coefficient studies demonstrate that cation size systematically alters electrolyte behavior in aqueous solution, with coefficients increasing in the order Bu₄N⁺ > Pr₄N⁺ > Et₄N⁺ > Me₄N⁺ for concentrations below 1 m [1]. In zinc electrowinning, TEACl has minimal effect on deposit morphology while TBACl strongly refines grain size, demonstrating that alkyl chain length dictates functional outcome [2]. Furthermore, the lipophilicity difference between tetraethylammonium and tetrabutylammonium salts critically influences crystallization behavior, ion-pair extraction efficiency, and solvent compatibility [1][3]. Generic substitution without accounting for these physicochemical disparities will yield irreproducible results and suboptimal process performance.

Quantitative Performance Differentiation of Tetraethylammonium Chloride Hydrate Versus Comparators


Electrochemical Window Expansion in Deep Eutectic Solvent Supercapacitors

In deep eutectic solvent (DES) electrolytes formulated with ethylene glycol as hydrogen bond donor, tetraethylammonium chloride (TEAC) as hydrogen bond acceptor produces a broad electrochemical stable window of up to 3.03 V, compared with conventional aqueous electrolytes that typically exhibit stability windows below 1.5 V . The TEAC-based DES system further demonstrates a wide operating temperature range of −40 to 115 °C, ionic conductivity of 8.70 mS cm⁻¹ at 25 °C, and low viscosity of 18.13 mPa s at 25 °C . In assembled activated carbon supercapacitors, this formulation delivers a cell voltage of 2.4 V at −40 °C and 1.8 V at 25 °C, with an energy density of 32.2 Wh kg⁻¹ and 92.8% capacity retention after 10,000 cycles at 1 A g⁻¹ .

Supercapacitors Deep eutectic solvents Electrochemical stability

Crystallization Advantage Versus Tetrabutylammonium Chloride

Compared to tetrabutylammonium chloride (TBACl), tetraethylammonium chloride (TEACl) salts are less lipophilic and more easily crystallized [1][2]. This property difference arises from the shorter ethyl substituents (C2) on the quaternary nitrogen in TEACl versus the longer butyl groups (C4) in TBACl. While both compounds find similar application domains, TEACl's superior crystallization characteristics facilitate purification and product isolation workflows [1]. TBACl, in contrast, exhibits higher hydrophobicity due to its longer alkyl chains, which can complicate crystallization and handling.

Crystallization Quaternary ammonium salts Purification

Aqueous Solubility Advantage Over Tetrabutylammonium Chloride Hydrate

Tetraethylammonium chloride hydrate (TEACl·xH₂O) exhibits exceptionally high aqueous solubility of 1410 g/L at 20–25 °C . In comparison, tetrabutylammonium chloride hydrate (TBACl·xH₂O), while also water-soluble, possesses substantially greater lipophilic character due to its four butyl chains, which reduces its aqueous solubility relative to TEACl [1]. The TEACl cation's intermediate hydrophilicity—less than tetramethylammonium but greater than tetrabutylammonium—positions it as the optimal choice when both aqueous solubility and adequate organic-phase partitioning are required [1].

Solubility Aqueous electrolyte Phase transfer catalysis

Selective Performance in Hafnium Alkoxide Electrosynthesis

In the electrodissolution-coupled hafnium alkoxide synthesis (EHS) process, tetraethylammonium chloride (Et₄NCl) was identified as the preferable supporting electrolyte [1]. Et₄NCl facilitates a passive-film-punctured pitting mechanism for hafnium dissolution and a two-stage dehydrogenation mechanism [1]. The Et₄NCl-based EHS process achieves electric energy requirements of 1.53–1.83 kW·h/kg Hf(OC₂H₅)₄ [1]. While the study does not directly tabulate comparative data with other tetraalkylammonium chlorides, the explicit selection of Et₄NCl as 'preferable' among candidate supporting electrolytes indicates superior performance in this specialized electrosynthetic application [1].

Electrosynthesis Hafnium alkoxide Supporting electrolyte

Thermal Stability and Purity Specifications for Reproducible Research

Tetraethylammonium chloride hydrate (TEACl·xH₂O) demonstrates thermal stability up to 200 °C, compared with tetrabutylammonium chloride hydrate which is stable up to 180 °C [1]. This 20 °C higher thermal stability threshold for TEACl·xH₂O provides an expanded operating window for reactions or processes conducted at elevated temperatures. Commercially, TEACl·xH₂O is available with purity specifications of ≥98.5% (on dry substance, argentometric titration) with triethylamine hydrochloride impurity ≤0.5% . The compound is stable under recommended storage conditions (room temperature, inert atmosphere, protection from moisture) and incompatible only with strong oxidizing agents .

Thermal stability Purity Quality control

Minimal Effect in Zinc Electrowinning: A Functional Selectivity Indicator

In a comparative study of tetraalkylammonium chlorides as levelling agents for zinc electrowinning from chloride electrolytes, tetraethylammonium chloride (TEACl) had little effect on deposit grain size even at concentrations as high as 60 mg dm⁻³ [1]. In contrast, tetrabutylammonium chloride (TBACl) was the most effective additive among all tetraalkylammonium chlorides tested, producing smooth deposits with refined grain size and elimination of dendritic growth [1]. Tetrapropylammonium chloride (TPrACl) showed intermediate effectiveness [1]. This functional inertness of TEACl in this specific application is a critical differentiation point: for users requiring an electrolyte that does not alter deposit morphology, TEACl is the appropriate choice, whereas TBACl is preferred when grain refinement is desired.

Zinc electrowinning Levelling agents Deposit morphology

Optimal Research and Industrial Application Scenarios for Tetraethylammonium Chloride Hydrate


High-Voltage Supercapacitor Electrolyte Formulation

Based on the demonstrated 3.03 V electrochemical stable window in TEAC-based deep eutectic solvents , TEACl·xH₂O is the preferred hydrogen bond acceptor for formulating high-voltage, wide-temperature-range supercapacitor electrolytes. The DES system comprising TEACl and ethylene glycol enables cell voltages of 2.4 V at −40 °C and 1.8 V at 25 °C, with exceptional cycling stability (92.8% retention after 10,000 cycles) . This performance profile makes TEACl·xH₂O particularly suited for energy storage applications requiring extended temperature operation and high energy density (32.2 Wh kg⁻¹) .

Inert Supporting Electrolyte in Metal Electrowinning and Electrodeposition

For metal electrowinning applications—particularly zinc electrowinning from chloride media—where an electrically conductive but morphologically inert electrolyte is required, TEACl·xH₂O is the optimal selection. Unlike tetrabutylammonium chloride (TBACl), which strongly refines grain size and eliminates dendritic growth , TEACl·xH₂O exerts minimal influence on deposit morphology even at elevated concentrations of 60 mg dm⁻³ . This functional inertness ensures that the electrolyte contributes to conductivity without interfering with desired deposition characteristics or introducing unintended morphological artifacts.

Phase-Transfer Catalysis with Balanced Hydrophilic-Lipophilic Properties

TEACl·xH₂O's intermediate lipophilicity—less than tetrabutylammonium but greater than tetramethylammonium—combined with its exceptional aqueous solubility of 1410 g/L and easier crystallization properties , makes it the catalyst of choice for phase-transfer reactions requiring efficient anion shuttling across aqueous-organic interfaces while maintaining straightforward product isolation workflows. The compound facilitates the synthesis of N,N-diethylaniline from aniline with bromoethane under atmospheric pressure , demonstrating practical synthetic utility where both aqueous solubility and adequate organic-phase transport are required.

High-Temperature Organic Synthesis Requiring Thermal Stability

For synthetic protocols operating at elevated temperatures up to 200 °C, TEACl·xH₂O offers a 20 °C higher thermal stability margin compared to tetrabutylammonium chloride hydrate (stable only to 180 °C) . This expanded thermal tolerance, combined with commercially available high purity specifications (≥98.5% on dry substance, ≤0.5% triethylamine hydrochloride impurity) , supports reproducible high-temperature reactions including polymerization catalysis and specialized electrosynthesis applications such as hafnium alkoxide production where TEACl was identified as the preferable supporting electrolyte .

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